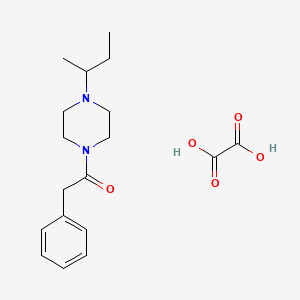
1-sec-butyl-4-(phenylacetyl)piperazine oxalate
Overview
Description
1-sec-butyl-4-(phenylacetyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. It is commonly used as a recreational drug due to its stimulant properties. However, in recent years, there has been an increasing interest in the scientific research application of BZP due to its potential as a therapeutic agent.
Scientific Research Applications
Piperazine Derivatives as Differentiating Agents in Human Leukemic Cells
Research on piperazine derivatives of butyric acid highlighted their potential as differentiating agents, particularly in the context of antineoplastic agents against tumor cells. The study found that these derivatives could induce differentiation and inhibit the growth of human erythroleukemia K562 cells and myeloid leukemia HL60 cells, suggesting a pathway for the development of new therapeutic agents based on piperazine structures (Gillet et al., 1997).
Aromatase Inhibitors for Mammary Tumor Inhibition
Another research avenue explored the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors, aiming at inhibiting estrogen biosynthesis for treating hormone-dependent breast cancer. This research emphasizes the potential of piperazine derivatives in developing more effective and selective inhibitors for hormone-dependent cancers (Hartmann & Batzl, 1986).
Advanced Polymerization Techniques
Piperazine-containing dilithium anionic initiators have been synthesized for the living anionic polymerization of isoprene, demonstrating the role of piperazine derivatives in creating well-defined polyisoprene homopolymers with controlled molecular weights and microstructure. This research indicates the utility of piperazine-based compounds in advanced polymerization techniques and material science (Schultz et al., 2018).
Antibacterial and Anticancer Properties
The modification of biodegradable poly(3-hydroxybutyrate) with different amino compounds, including piperazine, to evaluate antibacterial and anticancer properties, highlights the potential biomedical applications of functionalized piperazine derivatives. These findings suggest the versatile role of piperazine structures in enhancing the biological activity of polymers for medical applications (Abdelwahab et al., 2019).
Properties
IUPAC Name |
1-(4-butan-2-ylpiperazin-1-yl)-2-phenylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.C2H2O4/c1-3-14(2)17-9-11-18(12-10-17)16(19)13-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-8,14H,3,9-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCXZYDEFIZTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


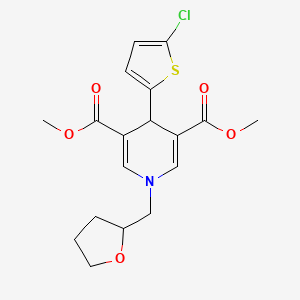

![methyl 5-[(3-chlorobenzoyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4015238.png)
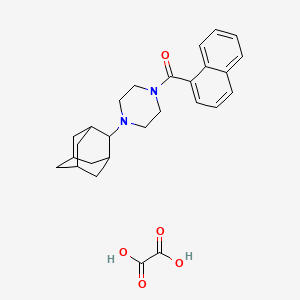

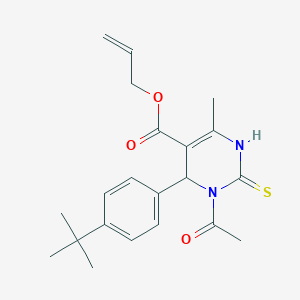
![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4015257.png)
![3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4015270.png)

![2-[2-(2-methoxyphenyl)vinyl]-3-(2-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015290.png)
![N-{2-methyl-4-[(2-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4015301.png)
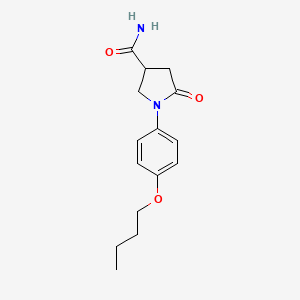
![1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B4015330.png)

